
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a 2,4,6-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach is the reduction of the corresponding ketone, (1R)-1-(2,4,6-trimethylphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (1R)-1-(2,4,6-trimethylphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: (1R)-1-(2,4,6-trimethylphenyl)ethanone.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(2,4,6-trimethylphenyl)ethanone
- (1R)-1-(2,4,6-trimethylphenyl)ethane
- (1R)-1-(2,4,6-trimethylphenyl)ethanol
Uniqueness
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the 2,4,6-trimethylphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(1R)-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3/t10-/m1/s1 |
Clé InChI |
GHPVPUABXGJRAW-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)[C@@H](C)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)
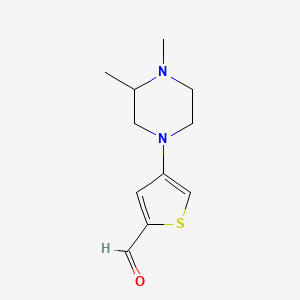

![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
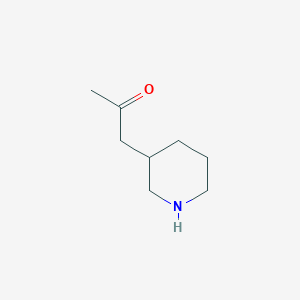

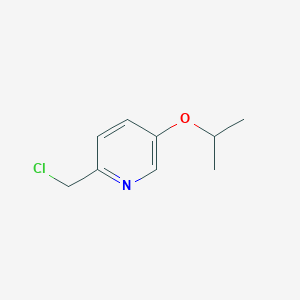
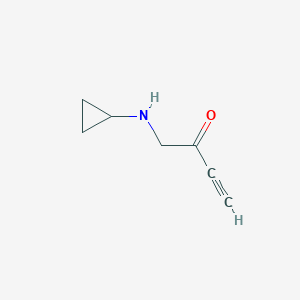

![Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172952.png)

![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)
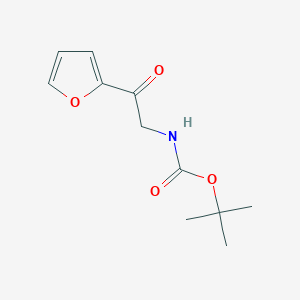
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)
